Ibuprofen-13C6

Analytical Chemistry Method Validation Quality Control

Ibuprofen-13C6 is the analytically superior internal standard for ibuprofen LC-MS/MS quantification. Unlike deuterated analogs (e.g., ibuprofen-d3), the 13C6 backbone label eliminates hydrogen-deuterium exchange and chromatographic retention time shifts, ensuring precise co-elution with unlabeled analyte for optimal matrix effect and ionization efficiency correction. This is critical for regulated bioanalysis (NDA/ANDA), environmental monitoring (ng/L detection), and pharmacopeial QC (USP/EP). Choose Ibuprofen-13C6 for robust, defensible data in your most demanding workflows.

Molecular Formula C13H18O2
Molecular Weight 212.24 g/mol
CAS No. 1216459-54-9
Cat. No. B563796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-13C6
CAS1216459-54-9
Synonyms2-(4-Isobutylphenyl)propionic Acid-13C6; 
Molecular FormulaC13H18O2
Molecular Weight212.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1
InChIKeyHEFNNWSXXWATRW-HNHUTNRMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibuprofen-13C6 (CAS 1216459-54-9): 13C6-Labeled Internal Standard for LC-MS/MS Quantification


Ibuprofen-13C6 (CAS 1216459-54-9) is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, in which six carbon atoms within the aromatic ring are uniformly substituted with the non-radioactive, stable isotope carbon-13 (13C) [1]. This modification yields a compound with an increased molecular mass of 212.15 g/mol (exact mass), compared to 206.28 g/mol for unlabeled ibuprofen, while maintaining near-identical chemical and physical properties . The compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate and precise quantification of ibuprofen in complex biological matrices, environmental samples, and pharmaceutical formulations .

Why Ibuprofen-13C6 Cannot Be Replaced by Ibuprofen-d3 or Unlabeled Ibuprofen for Analytical Workflows


Substituting Ibuprofen-13C6 with unlabeled ibuprofen or deuterated analogs like ibuprofen-d3 in an analytical workflow is not analytically equivalent and can lead to significant quantification errors. Unlabeled ibuprofen is indistinguishable from the target analyte in the sample and cannot be used as an internal standard [1]. While deuterated internal standards (e.g., ibuprofen-d3) offer a mass difference, they are susceptible to hydrogen-deuterium exchange (H/D exchange) and can exhibit chromatographic retention time shifts due to the isotope effect of deuterium, which alters the hydrophobicity of the C-D bond compared to C-H [2]. In contrast, the 13C label in Ibuprofen-13C6 is integrated into the molecular backbone, which eliminates the risk of H/D exchange and minimizes chromatographic shifts, ensuring the internal standard co-elutes precisely with the unlabeled analyte for optimal matrix effect and ionization efficiency correction [3].

Quantitative Evidence for Selecting Ibuprofen-13C6 (CAS 1216459-54-9) Over Alternative Internal Standards


Isotopic Enrichment and Purity: 99% 13C and 98% Chemical Purity Specifications

Ibuprofen-13C6 from reputable vendors is supplied with a minimum isotopic enrichment of 99% 13C and a minimum chemical purity of 98.00% [1]. This high level of enrichment is critical for minimizing isotopic crosstalk and ensuring the accuracy of the internal standard method in LC-MS/MS, particularly when operating at low concentrations [1]. The documented purity and enrichment are essential parameters for method validation and regulatory compliance, as outlined in guidelines from authorities like the FDA and EMA [2].

Analytical Chemistry Method Validation Quality Control

Minimized Chromatographic Shift vs. Ibuprofen-d3 for Co-Elution in LC-MS

A key advantage of 13C-labeled internal standards over their deuterated counterparts is the minimization of the deuterium isotope effect [1]. Deuterium substitution (e.g., in ibuprofen-d3) can alter the lipophilicity of a molecule, leading to a retention time shift of 0.1-0.3 seconds or more in reversed-phase liquid chromatography, which can compromise the internal standard's ability to correct for matrix effects and ionization suppression or enhancement . In contrast, a 13C label (Δm/z = +6 Da for Ibuprofen-13C6) does not cause a measurable chromatographic shift, ensuring perfect co-elution with the unlabeled analyte .

Bioanalysis LC-MS/MS Method Development

Absence of Hydrogen-Deuterium Exchange (H/D Exchange) in Protic Solvents

Deuterium-labeled internal standards (e.g., ibuprofen-d3) can undergo hydrogen-deuterium exchange (H/D exchange) with protic solvents (e.g., water, methanol) or biological matrices during sample preparation, storage, or analysis [1]. This back-exchange results in a loss of the mass label, with the internal standard converting back to the unlabeled form, thereby invalidating its use for quantification and leading to an overestimation of analyte concentration . Ibuprofen-13C6, with its 13C label on the aromatic ring carbons, is completely stable against H/D exchange, ensuring the integrity of the +6 Da mass shift throughout the entire analytical process [2].

Sample Preparation Stability LC-MS

High-Impact Application Scenarios for Ibuprofen-13C6 (CAS 1216459-54-9) Based on Proven Analytical Advantages


Regulated Bioanalysis for Pharmacokinetic (PK) and Bioequivalence (BE) Studies

In regulated bioanalysis supporting new drug applications (NDAs) and abbreviated new drug applications (ANDAs) [1], Ibuprofen-13C6 is the preferred internal standard for quantifying ibuprofen in plasma, serum, or urine via LC-MS/MS. Its guaranteed co-elution with the analyte (minimizing matrix effects) and its resistance to H/D exchange (ensuring long-term method robustness) are critical for meeting stringent regulatory requirements for accuracy and precision (typically ≤15% CV) [2]. This makes it indispensable for generating reliable PK data and demonstrating bioequivalence, where even small analytical biases can lead to incorrect conclusions .

Environmental Fate and Trace-Level Quantification in Complex Matrices

For environmental monitoring of ibuprofen as a contaminant of emerging concern (CEC) in wastewater, surface water, and soil, Ibuprofen-13C6 is used to achieve accurate quantification at ng/L to µg/L levels [1]. The high isotopic enrichment (≥99% 13C) minimizes background interference, enabling the detection of trace amounts of the unlabeled analyte even in the presence of a complex and variable environmental matrix [2]. This application is vital for understanding the environmental transport, persistence, and biodegradation pathways of ibuprofen, as described in studies investigating non-extractable residue formation and source tracking .

Method Development, Validation (AMV), and Quality Control (QC) in Pharmaceutical Manufacturing

Ibuprofen-13C6 is employed as a reference standard for analytical method development and validation (AMV) and for quality control (QC) applications during the commercial production of ibuprofen drug products [1]. Its use as a stable and well-characterized internal standard ensures the accurate quantification of ibuprofen active pharmaceutical ingredient (API) content and related impurities, supporting compliance with pharmacopeial standards (e.g., USP, EP) and regulatory filings [2]. The documented purity and stability of the compound are essential for establishing the reliability of QC release and stability-indicating methods .

Metabolic Tracing and Mechanistic Studies Using In Vivo 13C-NMR Spectroscopy

The 13C label in Ibuprofen-13C6 enables non-invasive metabolic studies via in vivo 13C-NMR spectroscopy [1]. This technique allows for the real-time tracking of ibuprofen distribution and metabolism in living organisms, providing unique insights into chiral inversion processes and the formation of metabolites without the need for radiolabeled compounds [2]. This application is valuable for fundamental research into drug metabolism and pharmacokinetics, offering a window into dynamic biological processes that cannot be accessed using unlabeled ibuprofen or other internal standards .

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